molecular formula C9H10NO4P-2 B1259928 N-[4-(phosphonatomethyl)phenyl]acetamide

N-[4-(phosphonatomethyl)phenyl]acetamide

Cat. No.: B1259928
M. Wt: 227.15 g/mol
InChI Key: DNUQPWAYLJSQOG-UHFFFAOYSA-L
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Description

N-Phenylacetamide derivatives are a class of organic compounds characterized by an acetamide group (-NHCOCH₃) attached to a phenyl ring. The biological and physicochemical properties of these compounds are heavily influenced by substituents on the phenyl ring.

Properties

Molecular Formula

C9H10NO4P-2

Molecular Weight

227.15 g/mol

IUPAC Name

N-[4-(phosphonatomethyl)phenyl]acetamide

InChI

InChI=1S/C9H12NO4P/c1-7(11)10-9-4-2-8(3-5-9)6-15(12,13)14/h2-5H,6H2,1H3,(H,10,11)(H2,12,13,14)/p-2

InChI Key

DNUQPWAYLJSQOG-UHFFFAOYSA-L

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CP(=O)([O-])[O-]

Synonyms

4-(acetylamino)benzylphosphonate
p-AABP
para-(acetylamino)benzylphosphonate

Origin of Product

United States

Comparison with Similar Compounds

Sulfonamide Derivatives

Sulfonamide-substituted N-phenylacetamides are prominent in pharmacological research due to their diverse bioactivities:

  • N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) demonstrated analgesic activity comparable to paracetamol .
  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) and N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide (37) showed anti-hypernociceptive effects in inflammatory pain models .

Table 1: Key Sulfonamide Derivatives

Compound Name Molecular Formula Bioactivity/Application Reference ID
N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide C₁₂H₁₇N₃O₃S Anti-hypernociceptive
N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide C₁₅H₁₆N₂O₄S Drug discovery candidate
N-[4-[(4-acetylphenyl)sulfamoyl]phenyl]acetamide C₁₆H₁₆N₂O₄S Synthetic intermediate

Key Insight : Sulfonamide groups enhance bioactivity through hydrogen bonding and enzyme inhibition, making these derivatives valuable for pain management and anti-inflammatory applications.

Phenoxy and Nitrophenoxy Derivatives

Phenoxy-substituted acetamides exhibit unique structural and optical properties:

  • N-[4-(4-Nitrophenoxy)phenyl]acetamide crystallizes in a monoclinic system, forming hydrogen-bonded chains and π-π interactions critical for stabilizing its structure .
  • 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) and 2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (B2) were synthesized for optical studies, highlighting substituent effects on electronic properties .

Synthesis Note: N-[4-(4-Nitrophenoxy)phenyl]acetamide is synthesized via nucleophilic substitution of 4-(4-nitrophenoxy)aniline with acetyl chloride, followed by recrystallization .

Halogenated Derivatives

Chlorinated N-phenylacetamides are studied for their metabolic and photolytic stability:

  • N-(3-chloro-4-hydroxyphenyl)acetamide (4) , N-(2,5-dichloro-4-hydroxyphenyl)acetamide (5) , and N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide (6) were identified as photodegradation products of paracetamol, revealing increased stability with higher halogenation .

Table 2: Halogenated Derivatives

Compound Name Halogenation Pattern Stability/Activity Reference ID
N-(3-chloro-4-hydroxyphenyl)acetamide Monochloro Moderate photostability
N-(2,3,5-trichloro-4-hydroxyphenyl)acetamide Trichloro High photostability

Paracetamol and Hydroxyphenyl Analogues

N-(4-hydroxyphenyl)acetamide (paracetamol) is a benchmark analgesic. Patent data show over 289,000 references to its derivatives, underscoring its structural versatility . Modifications to its hydroxyl group (e.g., sulfonation, alkylation) alter solubility and potency.

Heterocyclic and Miscellaneous Derivatives

  • N-[4-(2-furyl)phenyl]acetamide (10 suppliers) and N-[4-({[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methyl}sulfamoyl)phenyl]acetamide (CAS 339016-84-1) highlight the role of heterocycles in enhancing binding affinity .
  • N-[(1S)-1-[4-(1-chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide (Prep. 26) exemplifies trifluoromethyl groups improving metabolic resistance .

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